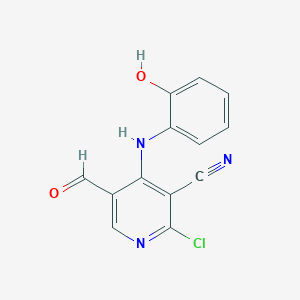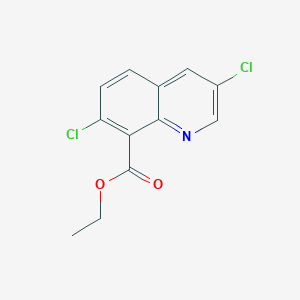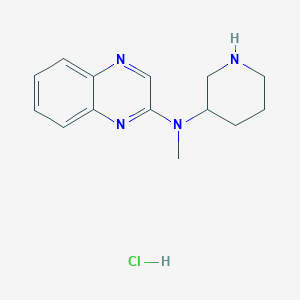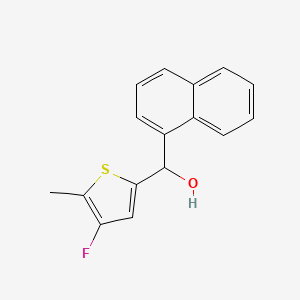
4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide is a complex organic compound that features a quinazolinone moiety fused with an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.
Introduction of the Imidazole Ring: The quinazolinone intermediate is then reacted with imidazole derivatives in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Final Coupling: The resulting intermediate is coupled with a carboxamide group using reagents like carbonyldiimidazole or similar coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone or imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the imidazole ring.
Applications De Recherche Scientifique
5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide: shares structural similarities with other quinazolinone and imidazole derivatives.
Examples: 2-Methyl-4-oxoquinazoline, 1H-imidazole-4-carboxamide.
Uniqueness
Structural Features: The unique fusion of the quinazolinone and imidazole rings in 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide provides distinct chemical properties.
Biological Activity: Its specific interactions with molecular targets differentiate it from other similar compounds, offering unique therapeutic potential.
Propriétés
Numéro CAS |
91621-10-2 |
|---|---|
Formule moléculaire |
C13H11N5O2 |
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
4-(2-methyl-4-oxoquinazolin-3-yl)-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C13H11N5O2/c1-7-17-9-5-3-2-4-8(9)13(20)18(7)12-10(11(14)19)15-6-16-12/h2-6H,1H3,(H2,14,19)(H,15,16) |
Clé InChI |
KRFVLAQHIFTSAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(NC=N3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)


![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)

![Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-](/img/structure/B11847104.png)



